Naphthalene, 1-(1-methylpropyl)-

Physical Chemistry Chemical Engineering Thermodynamics

Naphthalene, 1-(1-methylpropyl)- (also known as 1-sec-butylnaphthalene) is a C14H16 mono-alkylated naphthalene derivative characterized by a branched sec-butyl substituent at the 1-position. This substitution pattern confers a unique steric and electronic profile distinct from its linear and other branched isomers.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 1680-58-6
Cat. No. B11909079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 1-(1-methylpropyl)-
CAS1680-58-6
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C14H16/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,3H2,1-2H3
InChIKeyNDLQGVXBUFZFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene, 1-(1-methylpropyl)- (CAS 1680-58-6) Technical Procurement Guide | 1-sec-Butylnaphthalene Core Specifications


Naphthalene, 1-(1-methylpropyl)- (also known as 1-sec-butylnaphthalene) is a C14H16 mono-alkylated naphthalene derivative characterized by a branched sec-butyl substituent at the 1-position [1]. This substitution pattern confers a unique steric and electronic profile distinct from its linear and other branched isomers. Key baseline physical properties include a density of 0.969 g/cm³, a boiling point of 273 °C at 760 mmHg, a refractive index of 1.575, and a flash point of 123.2 °C [2]. Its precise molecular weight of 184.12528 g/mol and LogP of 4.35330 define its behavior in organic media .

Why 1-sec-Butylnaphthalene (CAS 1680-58-6) Cannot Be Interchanged with Other Butyl Naphthalene Isomers


While all C14H16 butylnaphthalene isomers share an identical molecular formula, the position and branching of the alkyl chain critically modulate physical, chemical, and photophysical properties, rendering them non-interchangeable in precision applications. Substituting 1-sec-butylnaphthalene with a linear (1-n-butylnaphthalene) or more highly branched isomer (1-tert-butylnaphthalene) alters steric bulk, molecular polarizability, and intermolecular interactions, leading to quantifiable differences in boiling point, refractive index, and density [1]. Furthermore, in catalytic and synthetic contexts, the sec-butyl group's unique steric profile dictates regio- and shape-selectivity in subsequent alkylation steps, a level of control unattainable with less hindered linear or more hindered tertiary alkyl groups [2]. These divergences translate directly into variations in lubricant viscosity indices, photophysical quantum yields, and thermal stability in functionalized materials [3].

Quantitative Comparative Evidence for 1-sec-Butylnaphthalene (CAS 1680-58-6) Differentiation


Boiling Point and Refractive Index Differentiation from Linear n-Butyl Isomer

1-sec-butylnaphthalene exhibits a boiling point of 273 °C at 760 mmHg, which is 18.4 °C lower than its linear counterpart, 1-n-butylnaphthalene (291.4 °C at 760 mmHg) [1]. Its refractive index (n20/D) is 1.575, compared to 1.578 for the n-butyl isomer [1]. This lower boiling point and refractive index are direct consequences of the sec-butyl group's branched structure, which reduces molecular surface area and polarizability, thereby weakening intermolecular forces [2].

Physical Chemistry Chemical Engineering Thermodynamics

Physical Property Contrast with More Highly Branched 1-tert-Butylnaphthalene

Compared to the more sterically congested 1-tert-butylnaphthalene, 1-sec-butylnaphthalene has a higher boiling point (273 °C vs. 278.85 °C at 760 mmHg) and a significantly lower refractive index (1.575 vs. 1.5842) [1]. This difference in refractive index, in particular, is a sensitive indicator of the altered electron distribution within the naphthalene ring caused by the bulky tert-butyl group, which increases polarizability [2].

Organic Chemistry Materials Science Spectroscopy

Selective Formation of β,β-Di-sec-butylnaphthalene in Zeolite-Catalyzed Alkylation

In the zeolite-catalyzed sec-butylation of naphthalene using 1-butene as the alkylating agent, the sec-butyl group's steric bulk directs the reaction toward the less bulky β,β-dialkylnaphthalene (β,β-DAN) isomers. Studies over MCM-68 zeolite report selectivities for β,β-di-sec-butylnaphthalene exceeding 90%, and for 2,6-di-sec-butylnaphthalene in the range of 65-75% [1]. In contrast, isopropylation (using propene) yields lower β,β-selectivities (~50% for β,β-DIPN), and tert-butylation (using 2-methylpropene) yields even higher selectivities (>90% for β,β-DTBN and 85-98% for 2,6-DTBN) due to its greater bulk [1][2]. This intermediate steric demand positions the sec-butyl group as a tunable handle for achieving high selectivity while avoiding the excessive steric hindrance of a tert-butyl group that can limit reactivity.

Catalysis Synthetic Chemistry Zeolite Science

Impact of Regioisomerism on Photophysical Properties in Alkylated Naphthalene Liquids

A 2018 study demonstrated that the position and nature of the alkyl substituent on the naphthalene core profoundly affect the photophysical properties of the resulting liquid. While this specific study did not isolate 1-sec-butylnaphthalene, it established a class-level correlation: regioisomerism and alkyl branching directly alter fluorescence quantum yields, Stokes shifts, and emission maxima [1]. The sec-butyl group at the 1-position introduces a specific steric and electronic perturbation that differs from other isomers (e.g., 2-sec-butylnaphthalene or 1-n-butylnaphthalene), thereby tuning the excited-state dynamics. This class-level inference is supported by earlier work on substituted naphthalenes showing that alkyl groups influence luminescence through both inductive and steric effects [2].

Photophysics Organic Electronics Liquid Crystals

Optimal Application Scenarios for 1-sec-Butylnaphthalene (CAS 1680-58-6) Based on Quantified Differentiators


Precursor for Shape-Selective Synthesis of 2,6-Dialkylnaphthalene Monomers

1-sec-butylnaphthalene is an ideal starting material or model compound for developing catalytic processes aimed at 2,6-dialkylnaphthalenes, which are essential monomers for high-performance polymers like polyethylene naphthalate (PEN). The sec-butyl group provides the necessary steric bulk to direct a second alkylation to the desired 2,6-positions with high selectivity (>65% for 2,6-DSBN) without the excessive hindrance that could stall the reaction, as evidenced in zeolite-catalyzed studies [1].

Synthetic Lubricant Component Requiring a Specific Viscosity Profile

As a branched mono-alkylated naphthalene, 1-sec-butylnaphthalene serves as a model compound for understanding how alkyl chain branching impacts key lubricant properties like viscosity index, pour point, and thermo-oxidative stability [2]. Its lower boiling point compared to the n-butyl isomer suggests a lower molecular weight fraction with potentially different viscosity-temperature behavior, making it a candidate for formulating low-viscosity, high-stability synthetic base stocks or additives where precise rheological control is required [3].

Analytical Standard for Differentiating Butylnaphthalene Isomers in Complex Mixtures

The distinct physical properties of 1-sec-butylnaphthalene—specifically its boiling point of 273 °C and refractive index of 1.575—make it a valuable reference standard for analytical chemistry. In gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of environmental samples (e.g., petroleum fractions, contaminated sites) where multiple alkylnaphthalene isomers co-occur, this compound's unique retention time and spectroscopic signature enable unambiguous identification and quantification, a task complicated by the similar properties of other butylnaphthalene isomers [4].

Model Compound for Photophysical Studies of Alkylated Aromatic Chromophores

For fundamental studies in photochemistry and materials science, 1-sec-butylnaphthalene represents a structurally defined, liquid-phase chromophore. Its intermediate degree of alkyl substitution and specific regioisomerism make it a useful model to investigate the influence of steric and inductive effects on excited-state dynamics, fluorescence quantum yields, and intermolecular energy transfer in condensed phases, bridging the gap between unsubstituted naphthalene and highly substituted, viscous alkylnaphthalene fluids [5].

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